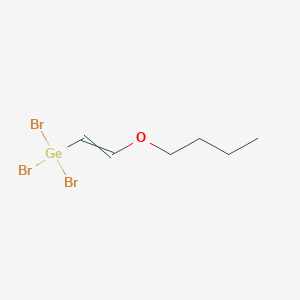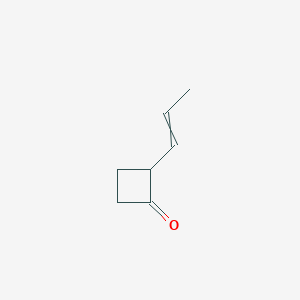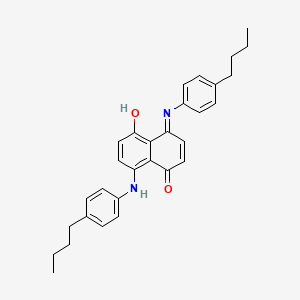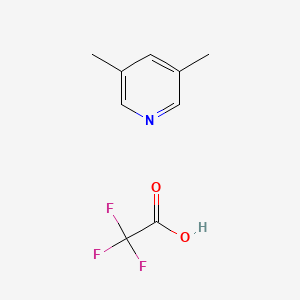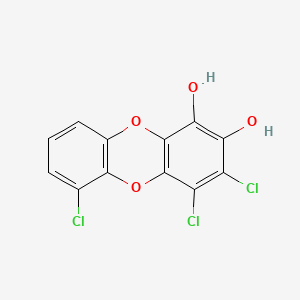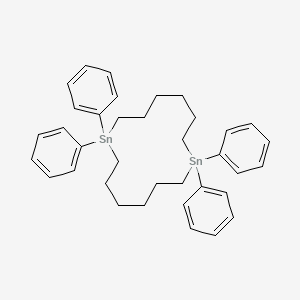
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with 4-bromoaniline to form 4-(diethylamino)aniline. This intermediate is then reacted with 4-(ethylamino)-1-naphthaldehyde under specific conditions to form the desired product. The final step involves the addition of dodecyl sulphate to form the complete compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a dye in various chemical reactions, providing a visual indicator of reaction progress.
Biology: In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it useful in drug development and diagnostic applications.
Industry: In the industrial sector, the compound is used in the production of colored materials, including textiles and plastics.
Mécanisme D'action
The mechanism of action of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Propriétés
Numéro CAS |
83732-77-8 |
|---|---|
Formule moléculaire |
C33H40N3.C12H25O4S C45H65N3O4S |
Poids moléculaire |
744.1 g/mol |
Nom IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C33H39N3.C12H26O4S/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h11-24H,6-10H2,1-5H3;2-12H2,1H3,(H,13,14,15) |
Clé InChI |
IWKYWDDURGLVRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



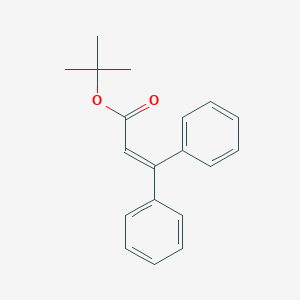
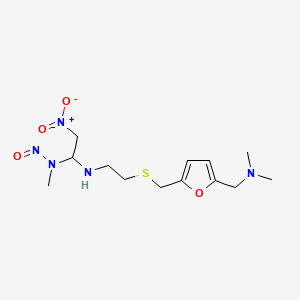
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
